molecular formula C18H21BrN4O2S B2989386 N-(4-bromophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide CAS No. 921493-05-2

N-(4-bromophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Cat. No. B2989386
CAS RN: 921493-05-2
M. Wt: 437.36
InChI Key: BWICJXQQSJFNQW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective antagonist of the TRPM8 ion channel. The TRPM8 channel is involved in thermosensation and plays a crucial role in various physiological processes.

Scientific Research Applications

Analgesic Mechanisms and Environmental Impacts

  • Analgesic Effects and Mechanisms : Research has explored the analgesic effects of acetaminophen and its mechanisms, highlighting its action on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain and spinal cord. This suggests a potential area of investigation for related compounds in pain management and analgesia (Ohashi & Kohno, 2020).

  • Environmental Protection and Removal from Water : Studies have also focused on the removal of acetaminophen from water, indicating an interest in environmental protection and the development of methods to eliminate pharmaceutical contaminants. This research could be relevant for understanding how similar compounds might be managed in environmental settings (Igwegbe et al., 2021).

  • Toxicity and Hepatotoxicity : There is significant research into the toxicity of acetaminophen, particularly its hepatotoxic effects. Understanding the toxicological profiles and mechanisms of action of related compounds is crucial for their safe use and for developing antidotes or protective strategies (Tittarelli et al., 2017).

  • Advanced Oxidation Processes for Degradation : The degradation of acetaminophen using advanced oxidation processes (AOPs) has been reviewed, focusing on pathways, by-products, and biotoxicity. This area of research is relevant for understanding the environmental fate and potential impacts of pharmaceutical compounds (Qutob et al., 2022).

properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2S/c19-12-6-8-14(9-7-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWICJXQQSJFNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

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